molecular formula C18H16N4O2 B2559548 1-(2-hydroxyethyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899971-57-4

1-(2-hydroxyethyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2559548
CAS No.: 899971-57-4
M. Wt: 320.352
InChI Key: WQWLVPKBALRZLS-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative, a class of purine analogs known for diverse pharmacological activities, including antitumor and kinase-inhibitory properties . The compound features a 2-hydroxyethyl substituent at position 1 and a naphthalen-1-ylmethyl group at position 5. These modifications are critical for modulating solubility, metabolic stability, and target binding. Pyrazolo[3,4-d]pyrimidines often serve as scaffolds for kinase inhibitors, with substituents influencing selectivity and potency .

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-9-8-22-17-16(10-20-22)18(24)21(12-19-17)11-14-6-3-5-13-4-1-2-7-15(13)14/h1-7,10,12,23H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWLVPKBALRZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)C=NN4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the naphthalen-1-ylmethyl group: This step often involves the alkylation of the pyrazolo[3,4-d]pyrimidin-4-one core with a naphthalen-1-ylmethyl halide in the presence of a base such as potassium carbonate.

    Addition of the hydroxyethyl group: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The naphthalen-1-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohols or amines, depending on the reducing agent.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-hydroxyethyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biology: It is investigated for its interactions with biological molecules and potential as a biochemical probe.

    Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the naphthalen-1-ylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Position 1 Substituent Position 5 Substituent Key Structural Features Reference
Target Compound 2-Hydroxyethyl Naphthalen-1-ylmethyl Hydrophilic (OH) + bulky hydrophobic group
1-(4-Chlorophenylmethyl) Analog 2-Aminoethyl 4-Chlorophenylmethyl Chlorine enhances lipophilicity
5-[(1R)-1-Phenylethyl] Derivative Unsubstituted (1R)-1-Phenylethyl Chiral center, moderate hydrophobicity
1-(3,5-Dimethylphenyl) Analog 3,5-Dimethylphenyl Unsubstituted Steric hindrance from methyl groups
1-tert-Butyl-6-Hydrazinyl Derivative tert-Butyl Hydrazinyl Bulky tert-butyl enhances metabolic stability

Key Observations:

  • Position 1 : Hydrophilic groups (e.g., 2-hydroxyethyl) improve aqueous solubility but may reduce membrane permeability. Bulky groups like tert-butyl () enhance metabolic stability but limit solubility.
  • Position 5 : Aromatic substituents (naphthalenyl, phenyl) enhance target binding via π-π interactions. The naphthalen-1-ylmethyl group in the target compound offers superior hydrophobic interactions compared to smaller aryl groups (e.g., 4-chlorophenyl in ).

Key Findings:

  • The target compound exhibits nanomolar potency against death-associated protein kinase 1 (DAPK1), attributed to its naphthalenyl group optimizing hydrophobic binding pockets .
  • Replacing the naphthalenyl group with a dihydroxybenzyl moiety () improves solubility (>20 µg/mL) but reduces kinase affinity (micromolar IC₅₀).
  • Thioether-linked analogs (e.g., HS43) show comparable potency but higher solubility due to the thio group’s polarizability .

Key Insights:

  • The naphthalenyl group increases molecular weight and LogP, correlating with higher membrane permeability but lower aqueous solubility.
  • Hydroxyethyl substituents (target compound) marginally improve solubility over purely hydrophobic analogs (e.g., phenylethyl in ).

Biological Activity

The compound 1-(2-hydroxyethyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the condensation of 1-naphthaldehyde with appropriate pyrazolopyrimidine precursors. The detailed synthetic route can be summarized as follows:

  • Preparation of the Pyrazolo[3,4-d]pyrimidine Core :
    • Start with the appropriate substituted hydrazine and an aldehyde to form the pyrazole ring.
    • Subsequent cyclization with a pyrimidine precursor leads to the formation of the core structure.
  • Functionalization :
    • The introduction of the 2-hydroxyethyl group can be achieved through alkylation reactions using suitable reagents.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties and mechanism of action.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound has demonstrated potent anti-proliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. In one study, related compounds showed IC50 values ranging from 8.21 µM to 19.56 µM against these cell lines .
  • Mechanism of Action : The compound acts as an epidermal growth factor receptor inhibitor (EGFRi), which is crucial in the treatment of cancers associated with EGFR mutations. It induces apoptosis and arrests the cell cycle at the S and G2/M phases, leading to increased expression of pro-apoptotic factors .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with EGFR. The results suggest that it mimics ATP binding, which is essential for competitive inhibition .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Compound 12b :
    • This compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M), indicating its potential as a targeted therapy for resistant forms of cancer .
  • Cell Cycle Analysis :
    • Flow cytometric analysis revealed that treatment with related pyrazolo compounds resulted in significant cell cycle arrest in treated populations compared to controls .

Data Summary Table

CompoundTarget Cell LineIC50 (µM)Mechanism
This compoundA5498.21EGFR Inhibition, Apoptosis Induction
Related Compound 12bHCT-11619.56EGFR Inhibition
Related Compound 12bWild-type EGFR0.016Competitive ATP Mimic
Related Compound 12bMutant EGFR0.236Competitive ATP Mimic

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